molecular formula C20H20N2O5S B244772 Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate

Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate

Cat. No. B244772
M. Wt: 400.4 g/mol
InChI Key: MWWLKDJJBICBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate, also known as DBCO-PEG4-DMBI, is a chemical compound that has shown great potential in scientific research applications. This compound is a member of the class of molecules known as bioconjugation reagents, which are used to attach molecules to biological structures such as proteins, nucleic acids, and cells. DBCO-PEG4-DMBI is a versatile and effective bioconjugation reagent that has been used in a variety of research settings.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI involves the formation of a covalent bond between the DBCO group and an azide-containing molecule. This reaction is highly efficient and specific, allowing for the selective attachment of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI to specific biological structures. Once attached, Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI can be used to deliver drugs or imaging agents to these structures, or to study their interactions with other molecules.
Biochemical and Physiological Effects
Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be a safe and non-toxic compound that does not have any significant side effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI is its high efficiency and specificity in attaching to azide-containing molecules. This property makes it an ideal tool for the development of targeted drug delivery systems and the study of protein-protein interactions. However, one limitation of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI is its relatively high cost compared to other bioconjugation reagents.

Future Directions

There are several future directions for the use of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI in scientific research. One potential application is the development of targeted drug delivery systems for the treatment of cancer and other diseases. Another potential application is the study of protein-protein interactions and the development of new therapeutics based on these interactions. Additionally, Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI could be used in the development of new imaging agents for the study of biological structures and processes. Overall, the versatility and effectiveness of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI make it an important tool for a wide range of scientific research applications.

Synthesis Methods

Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This compound is then reacted with 4-aminobenzenethiol to form the intermediate compound 3,5-dimethyl-N-(4-mercaptophenyl)benzamide. Finally, this intermediate is reacted with dimethyl 5-bromo-isophthalate in the presence of a palladium catalyst to form Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI.

Scientific Research Applications

Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI has been used in a variety of scientific research applications, including the study of protein-protein interactions, the development of targeted drug delivery systems, and the imaging of biological structures. One of the major advantages of Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI is its ability to selectively and covalently attach to azide-containing molecules, such as proteins or nucleic acids, in a highly efficient manner. This property makes Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalateBI an ideal tool for the development of targeted drug delivery systems, which can be used to deliver drugs specifically to diseased cells or tissues.

properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

dimethyl 5-[(3,5-dimethylbenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H20N2O5S/c1-11-5-12(2)7-13(6-11)17(23)22-20(28)21-16-9-14(18(24)26-3)8-15(10-16)19(25)27-4/h5-10H,1-4H3,(H2,21,22,23,28)

InChI Key

MWWLKDJJBICBDH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.